molecular formula C20H35BO3Si B8129757 Tert-butyl(3-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane

Tert-butyl(3-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane

Cat. No.: B8129757
M. Wt: 362.4 g/mol
InChI Key: QOWIFHJPAJJSPU-UHFFFAOYSA-N
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Description

Tert-butyl(3-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is a complex organic compound that features a combination of tert-butyl, ethyl, phenoxy, and dimethylsilane groups. This compound is notable for its unique structure, which includes a dioxaborolane ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-[3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane typically involves multiple stepsThe final step involves the attachment of the tert-butyl and dimethylsilane groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl(3-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Tert-butyl(3-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl-[3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can participate in boron-mediated reactions, while the phenoxy and dimethylsilane groups contribute to the compound’s reactivity and stability. These interactions enable the compound to exert its effects in various chemical and biological processes .

Comparison with Similar Compounds

Uniqueness: Tert-butyl(3-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of the dioxaborolane ring and the phenoxy group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl-[3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35BO3Si/c1-11-15-12-16(21-23-19(5,6)20(7,8)24-21)14-17(13-15)22-25(9,10)18(2,3)4/h12-14H,11H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWIFHJPAJJSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[Si](C)(C)C(C)(C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35BO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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